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Methylthiomethyl Acetate

Cat. No.: B100518
CAS No.: 16437-69-7
M. Wt: 120.17 g/mol
InChI Key: LCUMNXCSNFGGGH-UHFFFAOYSA-N
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Description

Contextualizing Methylthiomethyl Acetate (B1210297) within Modern Synthetic Chemistry

Methylthiomethyl acetate, with the chemical formula C₄H₈O₂S, is an organic compound that serves as a valuable intermediate and reagent. wikipedia.org In the broader context of synthetic chemistry, its primary utility lies in its ability to introduce the methylthiomethyl (MTM) group to various functional groups, most notably alcohols and carboxylic acids. wikipedia.orgnih.gov This process, known as methylthiomethylation, is crucial for protecting these functional groups from unwanted reactions during complex multi-step syntheses. wikipedia.org

The MTM group is classified as a protecting group, a temporary modification to a functional group that renders it inert to specific reaction conditions. wikipedia.org The protection of alcohols as MTM ethers is a particularly common strategy. wikipedia.orgtandfonline.com This transformation is often accomplished through methods that generate the reactive MTM species in situ, frequently involving a Pummerer rearrangement of dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgwikipedia.org This reaction typically uses an activating agent like acetic anhydride (B1165640). wikipedia.orgwikipedia.org The resulting MTM-protected compound is stable under various conditions but can be selectively removed when needed to reveal the original functional group. wikipedia.org

Beyond its role in protection chemistry, this compound and its derivatives are also employed in other synthetic applications, including the synthesis of macrocycles and as nucleophilic methylthiolation reagents.

Table 1: Properties of this compound

Property Value Reference(s)
IUPAC Name methylsulfanylmethyl acetate nih.gov
CAS Number 16437-69-7 nih.gov
Molecular Formula C₄H₈O₂S nih.gov

| Molar Mass | 120.17 g/mol | nih.gov |

Evolution of this compound's Role in Organic Transformations

The application of the methylthiomethyl group, and by extension the reagents that form it, has evolved significantly over time. Initial methods for the introduction of the MTM group often relied on the use of methylthiomethyl chloride (MTM-Cl). nih.gov However, the toxicity associated with reagents like MTM-Cl prompted the development of alternative, milder, and more practical approaches. nih.gov

A major advancement came with the application of the Pummerer rearrangement. wikipedia.org This reaction allows for the generation of the necessary electrophilic sulfur species from the readily available and less toxic dimethyl sulfoxide (DMSO). wikipedia.orgwikipedia.orgresearchgate.net Early procedures involved the use of DMSO in combination with acetic anhydride. wikipedia.org The mechanism begins with the acylation of the sulfoxide by acetic anhydride, which then eliminates acetic acid to form a key cationic-thial intermediate that is subsequently trapped by a nucleophile. wikipedia.org

Further refinements led to the use of other activating agents for DMSO, such as oxalyl chloride and trifluoroacetic anhydride, which can allow the reaction to proceed under different, sometimes milder, conditions. wikipedia.orgmdpi.com More recently, catalyst-free, autocatalytic methods for the synthesis of MTM esters and ethers have been developed, where DMSO acts as both the solvent and the methylthiomethyl source at elevated temperatures. nih.gov This evolution reflects a continuous drive in synthetic chemistry towards more efficient, safer, and environmentally benign methodologies. The role of this compound and its related synthetic strategies has expanded from a simple protecting group strategy to a versatile tool in the synthesis of complex molecules and in the development of novel reaction pathways. nih.gov

Table 2: Comparison of Selected Methods for Methylthiomethyl (MTM) Group Introduction

Reagent System Typical Conditions Substrates Notes Reference(s)
MTM-Cl, Base Base (e.g., NaH) Alcohols Traditional method; uses toxic MTM-Cl. wikipedia.orgnih.gov
DMSO, Acetic Anhydride Ambient or elevated temperature Alcohols, Phenols, Carboxylic Acids Common Pummerer conditions; generates MTM acetate in situ. wikipedia.orgverixiv.org
DMSO, Oxalyl Chloride, Base Low temperature (e.g., -78 °C) Alcohols Swern-type conditions; very mild. mdpi.com

| DMSO (autocatalytic) | High temperature (e.g., reflux) | Carboxylic Acids, Phenols | Catalyst-free; DMSO is both reagent and solvent. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S B100518 Methylthiomethyl Acetate CAS No. 16437-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMNXCSNFGGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936941
Record name (Methylsulfanyl)methyl acetate
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16437-69-7
Record name Methanol, (methylthio)-, acetate
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Record name (Methylsulfanyl)methyl acetate
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Record name Methylthiomethyl Acetate
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Synthetic Methodologies for Methylthiomethyl Acetate and Its Direct Precursors

Pummerer-Type Rearrangement Pathways for Methylthiomethyl Ester Synthesis

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride (B1165640). wikipedia.org This methodology has been effectively adapted for the synthesis of methylthiomethyl esters from carboxylic acids and DMSO. The general mechanism involves the activation of the DMSO oxygen atom, followed by elimination to form a highly electrophilic thionium (B1214772) ion. This intermediate is then trapped by the carboxylate nucleophile to yield the desired MTM ester. wikipedia.org

The direct condensation of carboxylic acids with dimethyl sulfoxide represents a straightforward and atom-economical approach to methylthiomethyl esters. Various protocols have been developed to facilitate this transformation, ranging from classical oxidation conditions to more modern, environmentally benign methods.

A rapid, mild, and high-yielding method for the synthesis of methylthiomethyl esters from a variety of aliphatic, aromatic, and unsaturated carboxylic acids has been developed under Swern oxidation conditions. researchgate.netresearchgate.net This method employs dimethylsulfoxide, oxalyl chloride, and triethylamine (B128534) at low temperatures. researchgate.netresearchgate.net The reaction proceeds efficiently for a broad range of carboxylic acids, including those with sensitive functional groups. researchgate.net For instance, N-protected amino acids and α-keto acids can be converted to their corresponding MTM esters in excellent yields. researchgate.net The reaction is typically carried out at temperatures around -60 °C to minimize side reactions. adichemistry.com

Table 1: Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions

Carboxylic Acid Reagents Temperature (°C) Yield (%)
Aliphatic Acids DMSO, Oxalyl Chloride, Triethylamine -60 High
Aromatic Acids DMSO, Oxalyl Chloride, Triethylamine -60 High
Unsaturated Acids DMSO, Oxalyl Chloride, Triethylamine -60 High
N-Z-Glycine DMSO, Oxalyl Chloride, Triethylamine -60 Very Good
p-Nitrobenzoic Acid DMSO, Oxalyl Chloride, Triethylamine -60 Excellent

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of methylthiomethyl esters from carboxylic acids and DMSO can be significantly expedited using microwave irradiation. tandfonline.comorganic-chemistry.org This technique offers a direct conversion pathway that is often faster and more efficient than traditional heating methods. tandfonline.com Microwave-assisted protocols have been successfully applied to a variety of carboxylic acids, demonstrating the versatility of this approach. organic-chemistry.org The use of microwave energy can lead to ester formation in a matter of minutes, a substantial improvement over conventional methods that may require several hours. organic-chemistry.org

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic methods are of great interest. A cost-effective and environmentally friendly Pummerer-type rearrangement between carboxylic acids and DMSO has been achieved under metal-free conditions. tandfonline.com This approach provides satisfactory to excellent yields for a variety of (hetero)aromatic acids, α,β-unsaturated carboxylic acids, and saturated alkyl carboxylic acids, demonstrating good functional group tolerance. tandfonline.com The absence of a metal catalyst simplifies the purification process and reduces the environmental impact of the synthesis. rsc.org

A simple and practical protocol for the preparation of methylthiomethyl esters directly from carboxylic acids and DMSO has been developed that operates under catalyst-free conditions. nih.govresearchgate.netnih.govrsc.org This autocatalytic methylthiomethylation proceeds smoothly under traditional heating, affording the corresponding MTM esters in moderate to excellent yields. nih.govresearchgate.netnih.govrsc.org The method is characterized by its operational simplicity, broad substrate scope, and good tolerance for functional groups such as hydroxyl, amino, and amide groups. nih.govresearchgate.netrsc.org The reaction is believed to involve the formation of a DMSO enolate. nih.govresearchgate.netnih.govrsc.org This catalyst-free approach avoids the need for external activating reagents or catalysts, making it an attractive and sustainable option for MTM ester synthesis. nih.gov

Table 2: Comparison of Synthetic Methodologies for Methylthiomethyl Esters

Methodology Key Features Advantages
Swern Oxidation Conditions Use of oxalyl chloride and triethylamine at low temperatures. researchgate.netresearchgate.net Rapid, mild, high-yielding, good functional group tolerance. researchgate.netresearchgate.net
Microwave-Assisted Protocols Application of microwave irradiation. tandfonline.comorganic-chemistry.org Significantly reduced reaction times, improved efficiency. tandfonline.comorganic-chemistry.org
Metal-Free Approaches Absence of metal catalysts. tandfonline.com Green, cost-effective, simplified purification. tandfonline.comrsc.org

The key step in the Pummerer rearrangement is the activation of the sulfoxide oxygen atom to generate a reactive intermediate. wikipedia.org Various reagents can be employed to activate DMSO for the synthesis of methylthiomethyl esters. Acetic anhydride is the classic reagent used for this purpose. wikipedia.org However, more reactive activators such as trifluoroacetic anhydride and trifluoromethanesulfonic anhydride have also been utilized. wikipedia.org

Activation Strategies for Dimethyl Sulfoxide in Pummerer Rearrangements

Role of Ammonium (B1175870) Acetate (B1210297) in Dimethyl Sulfoxide Activation

Ammonium acetate can play a dual role as both a reagent and a catalyst in certain organic syntheses. echemcom.com In the context of reactions involving dimethyl sulfoxide (DMSO), ammonium acetate can thermally decompose to generate ammonia (B1221849) and acetic acid. echemcom.com The in situ formation of acetic acid can then act as a catalyst. echemcom.com While the direct application of ammonium acetate in the activation of DMSO specifically for the synthesis of methylthiomethyl acetate is not extensively detailed in the provided search results, the principle of generating a catalytic acid from ammonium acetate is a relevant concept in organic synthesis. echemcom.com For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, increasing the amount of ammonium acetate was found to accelerate the reaction, suggesting the catalytic effect of the generated acetic acid. echemcom.com A similar catalytic principle could potentially be applied to DMSO activation, where an acidic environment can facilitate the Pummerer rearrangement, a key step in the formation of methylthiomethyl esters from DMSO. nih.govresearchgate.net

Utilization of Acyl Halides and Acid Anhydrides

A common strategy for the synthesis of methylthiomethyl esters from activated DMSO and carboxylic acids is through the Pummerer rearrangement. nih.govresearchgate.net This reaction typically requires an activating agent to convert the sulfoxide into a more reactive intermediate. wikipedia.org Acyl halides and acid anhydrides are frequently employed for this purpose. nih.govwikipedia.org

The mechanism begins with the acylation of the sulfoxide by the acid anhydride (e.g., acetic anhydride) or acyl halide, forming an acyloxysulfonium salt. wikipedia.orgdatapdf.com This intermediate then undergoes an elimination reaction, often facilitated by a base such as acetate, to generate a thionium ion. wikipedia.org Finally, the carboxylate anion attacks the thionium ion, yielding the α-acyloxy-thioether, which in the case of using acetic anhydride and a carboxylic acid, results in the formation of a methylthiomethyl ester. wikipedia.org

A variety of carboxylic acids, including aliphatic, aromatic, and unsaturated acids, can be converted to their corresponding methylthiomethyl esters using this methodology. researchgate.net For example, the reaction of carboxylic acids with dimethyl sulfoxide and oxalyl chloride at low temperatures produces methylthiomethyl esters in high yields (82-94%). researchgate.net

ReactantsActivating AgentProductYield (%)
Carboxylic Acid, DMSOOxalyl Chloride, TriethylamineMethylthiomethyl Ester82-94
Carboxylic Acid, DMSOAcetic AnhydrideMethylthiomethyl EsterVaries

This table summarizes the general use of acyl halides and acid anhydrides in the synthesis of methylthiomethyl esters.

Application of N-Chlorosuccinimide and Sulfuryl Chloride

N-Chlorosuccinimide (NCS) and sulfuryl chloride are also effective activating reagents for the synthesis of methylthiomethyl esters from DMSO via a Pummerer-type rearrangement. nih.govresearchgate.net These reagents are known for their ability to activate sulfoxides, facilitating the formation of the key thionium ion intermediate. nih.govresearchgate.net The use of NCS and sulfuryl chloride represents an alternative to acid anhydrides and acyl halides for this transformation. nih.govresearchgate.net A smooth oxidation of various thiol derivatives using a combination of NCS and dilute hydrochloric acid has been reported to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.org

Alternative Synthetic Routes to Methylthiomethyl Esters

Nucleophilic Reaction of Carboxylate Anions with Methylthiomethyl Halides

An alternative approach to the synthesis of methylthiomethyl esters involves the nucleophilic substitution reaction between a carboxylate anion and a methylthiomethyl halide. nih.govnih.gov This method is a variation of the Williamson ether synthesis. wikipedia.org In this reaction, the carboxylate anion, generated by deprotonating a carboxylic acid with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the methylthiomethyl halide, displacing the halide to form the ester. nih.gov

The reactivity of the carboxylate ion can be enhanced by using a bulky countercation, such as a tetrabutylammonium (B224687) cation, which increases its nucleophilicity in the solution phase. nih.gov This method is particularly useful for synthesizing esters from the corresponding carboxylic acids and alkyl halides. nih.gov

NucleophileElectrophileBaseProduct
Carboxylate AnionMethylthiomethyl HalideVariousMethylthiomethyl Ester

This table illustrates the general principle of synthesizing methylthiomethyl esters via nucleophilic substitution.

Preparation of Methylthiomethyl Ethers

Synthesis from Alcohols using Dimethyl Sulfoxide and Acetic Anhydride

Methylthiomethyl (MTM) ethers are valuable protecting groups for alcohols and can be synthesized from primary, secondary, and tertiary alcohols by treating them with a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride. publish.csiro.auresearchgate.net The addition of a small amount of acetic acid is often beneficial for this reaction. publish.csiro.au This method is efficient and generally provides good yields of the corresponding MTM ethers. publish.csiro.au The reaction proceeds through a Pummerer rearrangement mechanism. wikipedia.org

This synthesis is advantageous as it can be performed under mild conditions and is compatible with other functional groups, such as esters. publish.csiro.au For instance, primary alcohols react within a day to give excellent, often near-quantitative, yields of the methylthiomethyl ethers, which may not require further purification. publish.csiro.au The reaction has also been successfully applied to tertiary alcohols. publish.csiro.au

Alcohol TypeReagentsProduct
PrimaryDMSO, Acetic Anhydride, Acetic AcidMethylthiomethyl Ether
SecondaryDMSO, Acetic Anhydride, Acetic AcidMethylthiomethyl Ether
TertiaryDMSO, Acetic Anhydride, Acetic AcidMethylthiomethyl Ether

This table summarizes the synthesis of methylthiomethyl ethers from various types of alcohols.

Formation from Alcohols using Methyl Sulfide (B99878) and Benzoyl Peroxide

The synthesis of this compound or its direct precursors from alcohols utilizing a combination of dimethyl sulfide and benzoyl peroxide is not a widely documented or standard synthetic route. Benzoyl peroxide typically functions as a radical initiator, suggesting that any reaction proceeding with these reagents would likely follow a free-radical mechanism. However, the established literature does not commonly report this specific combination of reagents for the preparation of this compound or related methylthiomethyl ethers.

Williamson Ether Synthesis Approaches

A prominent and effective method for synthesizing this compound is through an adaptation of the Williamson ether synthesis. This approach relies on a nucleophilic substitution reaction where an acetate salt displaces a halide from a methylthiomethyl halide precursor. The key precursor for this synthesis is chloromethyl methyl sulfide (CH₃SCH₂Cl), also known as methylthiomethyl chloride (MTMCl).

Synthesis of Chloromethyl Methyl Sulfide (Precursor)

Chloromethyl methyl sulfide is typically prepared by the chlorination of dimethyl sulfide. A common and effective method involves the treatment of dimethyl sulfide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction directly converts the methyl group of dimethyl sulfide into a chloromethyl group, yielding the reactive alkylating agent required for the subsequent step. While other chlorinating agents can be used, this method is noted for its utility in laboratory and industrial preparations.

Table 1: Synthesis of Chloromethyl Methyl Sulfide
ReactantsChlorinating AgentProductTypical Yield
Dimethyl SulfideSulfuryl Chloride (SO₂Cl₂)Chloromethyl Methyl Sulfide79%

Formation of this compound

With the chloromethyl methyl sulfide precursor in hand, the final product is synthesized via a nucleophilic substitution reaction. In this step, an acetate salt, such as sodium acetate (CH₃COONa), acts as the nucleophile. The acetate ion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in an Sₙ2-type mechanism. This reaction forms the ester linkage and yields this compound. The process is analogous to the Williamson ether synthesis, where a carboxylate anion is used in place of an alkoxide.

The reaction is typically carried out in the presence of a base to ensure the carboxylate is the active nucleophile. Various solvents can be employed, and the efficiency of the reaction makes it a valuable method for the preparation of methylthiomethyl esters from their corresponding carboxylic acids.

Table 2: Williamson-Type Synthesis of this compound
ElectrophileNucleophile SourceProductReaction Type
Chloromethyl Methyl SulfideSodium AcetateThis compoundNucleophilic Acyl Substitution (Sₙ2)

Compound Index

Table 3: List of Chemical Compounds
Compound NameChemical Formula
This compoundC₄H₈O₂S
Dimethyl Sulfide(CH₃)₂S
Benzoyl Peroxide(C₆H₅CO)₂O₂
Chloromethyl Methyl SulfideClCH₂SCH₃
Sulfuryl ChlorideSO₂Cl₂
Sodium AcetateCH₃COONa

Reactivity and Mechanistic Investigations Involving Methylthiomethyl Acetate

Elucidation of Pummerer Rearrangement Mechanisms

The Pummerer rearrangement of sulfoxides, in the presence of an activating agent like acetic anhydride (B1165640), typically leads to the formation of an α-acyloxy thioether. wikipedia.org In the context of reactions involving dimethyl sulfoxide (B87167) (DMSO) and an acetate (B1210297) source, methylthiomethyl acetate is often a key intermediate. chim.it The mechanism of this rearrangement has been a subject of detailed investigation, revealing a series of reactive intermediates that dictate the reaction's course.

Theoretical and experimental studies have provided strong evidence for the involvement of sulfurane intermediates in Pummerer-type rearrangements that can lead to the formation of this compound or utilize it as a precursor. rsc.orgresearchgate.net In the reaction of DMSO with an activating agent, a sulfurane species can be formed as a key intermediate. rsc.orgresearchgate.netresearchgate.net Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in characterizing these transient species. rsc.orgresearchgate.netresearchgate.net These calculations support the existence of a sulfurane as a plausible intermediate along the reaction coordinate. researchgate.net While direct spectroscopic characterization of sulfurane intermediates is challenging due to their high reactivity and short lifetimes, their presence is inferred from the products formed and computational modeling. rsc.orgresearchgate.net

Recent studies have highlighted the role of a DMSO enolate in reactions that produce methylthiomethyl esters and ethers. rsc.orgresearchgate.net It has been demonstrated that in the presence of a carboxylic acid, DMSO can undergo enolization to form a DMSO enolate. rsc.org This was confirmed by experiments using deuterated DMSO (DMSO-d₆), where the formation of the enolate was detected. rsc.org This enolization is a key step in a proposed catalyst-free synthesis of methylthiomethyl esters directly from carboxylic acids and DMSO. rsc.orgresearchgate.net The enolate of DMSO can then lead to the formation of a thionium (B1214772) species, which subsequently reacts with a carboxylate anion to produce the corresponding methylthiomethyl ester. rsc.org

Table 1: Effect of Temperature on the Synthesis of Methylthiomethyl Benzoate researchgate.net

EntryTemperature (°C)Time (min)Yield (%)
71801511
81901566
5Reflux (200)1585

Reaction conditions: Benzoic acid (0.3 mmol), DMSO (1 mL). Yields are for the isolated product.

Mechanisms of Methylthiolation Reactions Mediated by this compound

This compound has emerged as a valuable reagent for methylthiolation, providing a safer alternative to the highly toxic and flammable methanethiol. rsc.orgresearchgate.netresearchgate.net These reactions allow for the introduction of the methylthio group into a variety of organic molecules.

This compound can act as a nucleophilic methylthiolating agent in a transition-metal-free methodology. rsc.orgresearchgate.net This process has been successfully applied to a range of substrates, including chalcones, acyl ester derivatives, and Morita-Baylis-Hillman acetates, affording the corresponding methylthiolated products in moderate to excellent yields. rsc.orgresearchgate.net The proposed mechanism for this nucleophilic methylthiolation involves a Pummerer-type rearrangement as a crucial step in the formation of the active reagent. rsc.orgresearchgate.netresearchgate.net The reaction is believed to proceed through the nucleophilic attack of the this compound-derived species on the substrate. rsc.orgresearchgate.net This is followed by a step involving the acetate group that facilitates the release of the final methylthiolated product. rsc.orgresearchgate.netresearchgate.net Isotope-labeling studies using ((methyld₃)thio)methyl acetate have further supported the proposed nucleophilic pathway. researchgate.net

Table 2: Examples of Nucleophilic Methylthiolation using a Methylthiomethyl Ester researchgate.net

SubstrateProduct Yield (%)
Chalcone Derivative85
Acyl Ester Derivative75
Morita-Baylis-Hillman Acetate Derivative90

Yields are representative for the respective substrate classes.

Electrochemical Radical-Mediated C(sp3)–S Bond Activation

The selective breaking of carbon-sulfur bonds is a significant challenge in synthetic chemistry. Recent advancements have demonstrated an electrochemical, radical-mediated strategy for the selective activation of C(sp3)–S bonds, a process that is underdeveloped compared to transition-metal-catalyzed methods. kfupm.edu.saresearchgate.net This electrochemical approach is notable for its mild, catalyst-free, and oxidant-free reaction conditions, offering excellent chemoselectivity for C(sp3)–S bonds over C(sp2)–S bonds. kfupm.edu.sanih.govrsc.org

In this context, this compound has been utilized as a key substrate to achieve thiomethylation, a particularly challenging transformation in organic synthesis. nih.govrsc.org The electrochemical protocol enables the reaction of this compound with a range of alkyl mercaptans, leading to the formation of valuable disulfide products. rsc.org The reaction demonstrates the precise cleavage of the C(sp3)–S bond within the this compound molecule. nih.gov

Mechanistic studies suggest the involvement of sulfur radical species, which are crucial for controlling the site-selectivity of the bond cleavage. kfupm.edu.sarsc.org The process is typically carried out in an undivided cell using a carbon rod anode and a platinum or nickel cathode under a constant current. researchgate.netrsc.org For the reaction involving this compound, specific conditions have been optimized, as detailed in the table below. researchgate.netrsc.org

Table 1: Optimized Conditions for Electrochemical Thiomethylation using this compound

ParameterConditionReference
AnodeCarbon rod researchgate.netrsc.org
CathodeNickel plate (15 mm × 15 mm × 1 mm) researchgate.netrsc.org
CurrentConstant current (15 mA) researchgate.net
SubstratesThiols (0.6 mmol), (methylthio)methyl acetate (3 equiv.) researchgate.net
ElectrolyteⁿBu₄NPF₆ (0.2 equiv.) researchgate.net
Solvent SystemCH₃CN/CH₃OH (10/0.1, 10.1 mL) researchgate.net
Temperature60 °C researchgate.net
AtmosphereAir researchgate.net
Duration8 h researchgate.net

This electrochemical strategy has been successfully applied to various substrates, including a cysteine derivative, which was converted to its thiomethylated product in a 58% yield. rsc.org The results underscore the utility of this method for the selective functionalization of complex molecules under mild conditions. rsc.org

Complex Rearrangement Reactions Involving In Situ Generated this compound

This compound can also serve as a crucial, transiently formed intermediate in complex reaction cascades. In these processes, it is not added as a starting material but is generated in situ and consumed in a subsequent step to build complex molecular architectures.

Isocyanate Intermediate Involvement in Maleimide (B117702) Synthesis

A novel, transition-metal-free rearrangement reaction has been developed for the one-step synthesis of 3-methylthio-4-substituted maleimides from thiazolidine-2,4-diones. acs.orgnih.gov This transformation provides access to a diverse range of maleimide derivatives, including fluorescent variants, in yields of up to 97%. acs.orgnih.gov

A key finding from a series of control experiments is that the reaction mechanism involves the formation of a critical isocyanate intermediate. acs.orgnih.gov This rearrangement is proposed to also generate this compound in situ, which then reacts with the isocyanate intermediate to construct the final maleimide product. acs.orgnih.gov This protocol has proven effective for a variety of substituted aryl groups and has also been applied to the challenging synthesis of pyridyl-containing maleimides. acs.org The resulting maleimide scaffolds are valuable in medicinal chemistry and materials science. researchgate.net

Table 2: Synthesis of 3-Methylthio-4-arylmaleimides via Rearrangement

Key FeatureDescriptionReference
Reaction TypeNovel Rearrangement acs.orgnih.gov
Starting MaterialThiazolidine-2,4-diones acs.orgnih.gov
Product3-Methylthio-4-arylmaleimides acs.org
CatalystTransition-metal-free nih.gov
Proposed Key IntermediatesIsocyanate and in situ generated this compound acs.orgnih.gov
YieldUp to 97% nih.gov

Sequential SNAr and Pummerer Rearrangements in Heterocycle Synthesis

The in situ generation of a methylthiomethylating agent is a cornerstone of a powerful strategy for synthesizing N¹‐[(methylthio)methyl] substituted heterocyles. Specifically, N¹‐[(methylthio)methyl] (8‐aza)hypoxanthines have been efficiently prepared from 6‐chloropurines or 6-chloroazapurines using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethylating reagent. researchgate.net

Mechanistic investigations revealed that this transformation proceeds through a sequential process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a Pummerer rearrangement. researchgate.netresearchgate.net In this sequence, the purine (B94841) substrate first reacts with DMSO in an SNAr step. The resulting intermediate then undergoes a Pummerer-type rearrangement, which generates the electrophilic species responsible for the methylthiomethylation of the N¹ position of the purine ring system. researchgate.net The Pummerer rearrangement is a classic reaction of sulfoxides, often activated by anhydrides, that produces an α-acyloxy thioether. wikipedia.orgtcichemicals.com In this context, the reaction cleverly uses the substrate itself and DMSO, without other activators, to achieve the desired transformation under microwave irradiation. researchgate.net This protocol provides an atom-economic and effective route to various N¹‐[(methylthio)methyl] (8‐aza)hypoxanthines. researchgate.net

Applications of Methylthiomethyl Acetate As a Reagent and Intermediate in Organic Synthesis

Strategic Introduction of Methylthiomethyl and Acetate (B1210297) Moieties

The bifunctional nature of methylthiomethyl acetate makes it a strategic choice for introducing both methylthiomethyl and acetate groups into organic molecules. The methylthiomethyl (MTM) group is a well-established protecting group for alcohols and carboxylic acids. wikipedia.orgnih.gov Its introduction is often crucial in multi-step syntheses to mask reactive hydroxyl or carboxyl functionalities, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The acetate portion of the molecule can also be incorporated into a target structure, or it can act as a leaving group in various transformations.

Utilization as a C1 Building Block in Organic Transformations

This compound can serve as a C1 building block, a source of a single carbon atom, in the construction of larger molecular frameworks. researchgate.net This is particularly evident in reactions where the methylene (B1212753) group (-CH2-) of the methylthiomethyl moiety is incorporated into the final product.

Targeted Thiomethylation Strategies

One of the primary applications of this compound and related species is in thiomethylation reactions. These reactions involve the introduction of a methylthio (-SCH3) or methylthiomethyl (-CH2SCH3) group onto a substrate. For instance, dimethyl sulfoxide (B87167) (DMSO), which can be a source for the in situ generation of this compound, has been utilized in copper-catalyzed thiomethylation of various arenes and heteroarenes. diva-portal.org This approach provides a direct method for the formation of C-S bonds, which are prevalent in many biologically active compounds and functional materials.

Esterification Protocols

This compound is, by its nature, an ester. While not a direct protocol for general esterification, its formation and subsequent reactions are relevant to ester synthesis. A simple and practical method for preparing methylthiomethyl (MTM) esters involves the direct reaction of a carboxylic acid with dimethyl sulfoxide (DMSO), which serves as both the solvent and the source of the methylthiomethyl group. nih.govrsc.org This autocatalytic methylthiomethylation proceeds smoothly for a wide range of carboxylic acids, offering a catalyst-free and operationally simple route to MTM esters. nih.govrsc.org These MTM esters are not only valuable as protected forms of carboxylic acids but also serve as flavor additives and are found in molecules with anti-viral and anti-inflammatory properties. nih.gov

Diverse Applications as a Key Synthetic Intermediate

This compound often acts as a key, in situ-generated intermediate in more complex transformations, particularly in the functionalization of heterocyclic compounds.

Methylthiomethylenation of Indoles

The introduction of a methylthiomethyl group at the C3 position of indoles is a significant transformation, as this functionalized core is a common motif in pharmacologically active molecules. A facile copper-catalyzed intermolecular Pummerer-type reaction between N-unprotected indoles and dimethyl sulfoxide (DMSO) has been developed. chim.it In this reaction, this compound is proposed as a key intermediate, generated from the activation of DMSO by an acetate source. chim.it This intermediate then leads to the formation of 3-methylthiomethyl substituted indoles in moderate to good yields.

SubstrateCatalystActivatorProductYield (%)
Indole (B1671886)CuBr(PPh3)3NH4OAc3-(Methylthiomethyl)-1H-indole41-90

Table 1: Methylthiomethylenation of Indoles. chim.it

Methylthiomethylation of Pyrazoles

Similar to indoles, pyrazoles can undergo methylthiomethylation. A series of methylthiomethyl substituted pyrazoles have been prepared using oxone as an activator for DMSO. chim.it The in situ-generated thionium (B1214772) ion, derived from an intermediate like this compound, is trapped by N-arylated pyrazoles to form the corresponding thioethers. chim.it These thioethers can then serve as intermediates for further transformations, such as the formation of methylene-bridged pyrazoles. chim.it

SubstrateActivatorProduct
N-arylated pyrazolesOxoneMethylthiomethyl substituted pyrazoles

Table 2: Methylthiomethylation of Pyrazoles. chim.it

Methylthiomethylenation of Pyrroloisoquinolines and Pyrroloquinolines

A notable application of this compound is in the methylthiomethylenation of pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines. Research has demonstrated a method for this transformation using dimethyl sulfoxide (DMSO) and acetyl chloride, which generates this compound in situ. This reaction proceeds at ambient temperatures and affords bispyrroloisoquinolylmethanes in yields ranging from 17-85%. researchgate.net This method is also applicable to the synthesis of bispyrrolylmethanes, with yields between 34% and 94%. researchgate.net

In a related strategy, Cui and colleagues developed a methylthio strategy for these heterocyclic systems using TsOH/NH₄OAc, which also resulted in the formation of various thioethers in moderate to good yields. researchgate.net A key aspect of this transformation is the dual role of DMSO as both a solvent and a source for the methylene-bridging carbon. researchgate.net

Table 1: Synthesis of Methylene-Bridged Pyrroloisoquinolines and Bispyrrolylmethanes

ProductYield (%)
Bispyrroloisoquinolylmethanes17-85
Bispyrrolylmethanes34-94

Derivatization of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) scaffold is a significant pharmacophore found in numerous biologically active compounds. mdpi.comresearchgate.net Consequently, its derivatization is of great interest to medicinal chemists. mdpi.comresearchgate.net The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making it a prime target for functionalization. researchgate.net

While direct examples of using pre-formed this compound for the derivatization of imidazo[1,2-a]pyridines are not extensively documented in the provided results, the chemistry of this heterocyclic system suggests its potential as a substrate. Various methods have been developed for the C3-functionalization of imidazo[1,2-a]pyridines, including alkylation, arylation, and formylation, often employing transition-metal catalysis or visible-light-induced reactions. mdpi.commdpi.com Given the electrophilic nature of intermediates derived from this compound, its application in the C3-thiomethylation of imidazo[1,2-a]pyridines represents a plausible, though not explicitly detailed, synthetic route.

Synthesis of 3-Methylthio-4-Substituted Maleimides

A novel, transition-metal-free protocol has been developed for the synthesis of 3-methylthio-4-substituted maleimides from thiazolidine-2,4-diones. This method achieves yields of up to 97%. acs.orgnih.gov Control experiments strongly indicate that the reaction mechanism involves a key isocyanate intermediate that further reacts with this compound generated in situ. acs.orgnih.gov This rearrangement reaction is tolerant of a variety of substituted aryl groups, including pyridyl-containing derivatives. acs.orgnih.gov Some of the synthesized maleimide (B117702) derivatives have shown potential in live cell imaging, selectively staining different cellular regions. acs.orgnih.gov

Table 2: Synthesis of 3-Methylthio-4-Substituted Maleimides

Starting MaterialProductYield (%)
Thiazolidine-2,4-diones3-Methylthio-4-arylmaleimides≤97

Synthesis of Arylacetic Esters from Aromatic Aldehydes

A synthetic route to arylacetic esters starting from aromatic aldehydes has been established using methyl (methylthio)methyl sulfoxide. oup.comresearchgate.net This reagent reacts with aromatic aldehydes in the presence of a base like benzyl (B1604629) trimethylammonium hydroxide (B78521) (Triton B), sodium hydroxide, or potassium hydroxide to yield a 1-(methylsulfinyl)-1-(methylthio)-2-phenylethylene intermediate. oup.comresearchgate.net Subsequent treatment of this intermediate with hydrogen chloride in an alcohol solvent affords the corresponding alkyl phenylacetate (B1230308) in high yield. oup.comresearchgate.net This methodology is applicable to a range of aromatic aldehydes, including those with alkoxy, halogen, or alkyl substituents, as well as to the synthesis of (2-thienyl)acetic esters. oup.comresearchgate.net

Intermediate in the Synthesis of Bicyclo[3.1.0]hexan-3-one Derivatives

The bicyclo[3.1.0]hexane framework is a core structural motif in various natural products and biologically active compounds. semanticscholar.org Synthetic strategies toward these molecules often involve the construction of the three-membered ring onto a pre-existing five-membered ring or vice versa. semanticscholar.orgnih.gov While a direct role for this compound in the synthesis of bicyclo[3.1.0]hexan-3-one derivatives is not explicitly detailed in the search results, its utility in forming key intermediates can be inferred. For instance, methods involving the protection of hydroxyl groups as methylthiomethyl (MTM) ethers are common in multi-step syntheses. wikipedia.org In the context of synthesizing complex molecules like bicyclo[3.1.0]hexane derivatives, this compound could be used to introduce an MTM protecting group, which is stable under various reaction conditions but can be selectively removed. wikipedia.org

Thiomethylative Friedel-Crafts Reactions for Diaryl Ethers

A multi-component thiomethylative Friedel-Crafts reaction has been discovered using boron trifluoride dimethyl sulfide (B99878) (BF₃SMe₂). acs.orgdiva-portal.org This method allows for the synthesis of thiomethylated diarylmethanes in good to excellent yields. acs.orgdiva-portal.org BF₃SMe₂ acts as both a Lewis acid and a thiomethyl source in this reaction. acs.orgdiva-portal.org The resulting diarylmethane core is of significant interest due to its presence in many biologically active compounds. acs.orgdiva-portal.org While this reaction does not directly use this compound, it highlights a related transformation where a thiomethyl group is incorporated into an aromatic system.

Precursor to Methyl-Dithioacetals and Methyl-Dithioesters

This compound can serve as a precursor for the formation of methyl-dithioacetals and methyl-dithioesters. BF₃SMe₂ has been utilized for the conversion of aromatic aldehydes into methyl-dithioacetals, offering a convenient and odor-free alternative to methods using methanethiol. acs.orgdiva-portal.org This transformation expands the accessibility of this sparsely reported functional group. acs.orgdiva-portal.org Furthermore, BF₃SMe₂ can activate trifluoromethylarenes for defluorination and sulfur incorporation, leading to the formation of the methyl-dithioester moiety. diva-portal.orgdiva-portal.org This provides a one-step approach to a useful synthetic intermediate. diva-portal.org

Utility as a Carbonyl Anion Equivalent

In organic synthesis, a carbonyl anion equivalent, or acyl anion synthon, is a reagent that effectively functions as a nucleophilic carbonyl group. This concept is crucial for forming carbon-carbon bonds that are otherwise challenging to create. This compound can serve as such an equivalent.

The protons on the carbon atom situated between the sulfur and the acetate group are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). youtube.com This deprotonation generates a stabilized carbanion that is a potent nucleophile. This anion can then react with various electrophiles, including alkyl halides and other carbonyl compounds, to form a new carbon-carbon bond.

The synthetic utility of this method lies in the subsequent conversion of the methylthiomethyl group back into a carbonyl group. This unmasking of the latent carbonyl functionality is typically achieved through hydrolysis, often facilitated by reagents like mercuric chloride. This two-step process—nucleophilic attack followed by hydrolysis—allows this compound to function as a synthetic equivalent of a nucleophilic acyl group. This strategy has been applied in the synthesis of various carbonyl-containing molecules. While reagents like methyl methylthiomethyl sulfoxide are well-documented for this purpose, this compound operates on a similar principle of α-deprotonation to generate a nucleophilic center. journals.co.zaresearchgate.net

Contributions to Heterocyclic Compound Synthesis

This compound is a key intermediate in reactions that introduce a methylthiomethyl (CH₂SCH₃) group onto a molecule, particularly in the synthesis of heterocyclic compounds. A common method for this transformation involves the Pummerer reaction, where dimethyl sulfoxide (DMSO) acts as the source for the methylthiomethyl fragment when activated by reagents like acetic anhydride (B1165640). researchgate.netmdpi.com In these reactions, this compound is generated in situ and plays a crucial role in the subsequent functionalization of the heterocyclic core. researchgate.net

Synthesis of Azole Derivatives (e.g., Triazoles, Benzimidazoles)

The introduction of a methylthiomethyl group into azole rings is a significant strategy for creating derivatives with diverse chemical and biological properties.

Triazoles: Research has demonstrated the synthesis of 2-[(methylthio)methyl]-2H-1,2,3-triazole derivatives using DMSO as the methylthiomethylating agent. In these syntheses, a substituted 1,2,3-triazole is heated in DMSO, which serves as both the reagent and solvent. This process is believed to proceed through a Pummerer-type mechanism where this compound is a key reactive intermediate. This method provides an efficient route to functionalized triazoles, which are an important class of heterocycles in medicinal chemistry. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Ethyl 5-(arylamino)-2-[(methylthio)methyl]-2H-1,2,3-triazole-4-carboxylates using DMSO

EntryAryl GroupYield (%)
1Phenyl75
24-Methylphenyl80
34-Bromophenyl82
44-Chlorophenyl78
54-Fluorophenyl76
This table presents data on the synthesis of various triazole derivatives where DMSO serves as the source of the methylthiomethyl group, a reaction in which this compound is a proposed intermediate.

Benzimidazoles: The N-methylthiomethylation of benzimidazoles is another important application. This reaction can be achieved by treating a benzimidazole (B57391) with DMSO, often with an activating agent, to introduce the methylthiomethyl group onto one of the nitrogen atoms of the imidazole (B134444) ring. researchgate.net This functionalization is valuable for modifying the properties of the benzimidazole core, a scaffold found in numerous pharmacologically active compounds. gaylordchemical.comacs.org Copper-catalyzed, one-pot syntheses of substituted benzimidazoles have been reported where DMSO is used as the solvent and, in some cases, the carbon source, highlighting its versatility in constructing these heterocyclic systems. gaylordchemical.com

Table 2: Examples of Synthesized Methylthiomethyl Benzimidazole Derivatives

Compound NameStarting MaterialMethod
1-Methyl-2-((methylthio)methyl)-1H-benzimidazole2-(Chloromethyl)-1-methyl-1H-benzimidazole and MethanethiolS-alkylation
N-Methylthiomethyl benzimidazolesBenzimidazole and DMSOPummerer Rearrangement
2-Unsubstituted benzimidazoleso-Phenylenediamines and DMSODMSO as C1 source
This table showcases different synthetic routes leading to benzimidazole derivatives containing the methylthiomethyl group.

Synthesis of Thiazole (B1198619) Derivatives

The thiazole ring is another significant heterocyclic motif in medicinal and agricultural chemistry. The introduction of a methylthiomethyl group can influence the biological activity of the resulting molecule. smolecule.com Compounds such as Methyl 2-[(methylthio)methyl]thiazole-4-carboxylate are valuable intermediates in organic synthesis. smolecule.com

The synthesis of these derivatives can be accomplished through various routes, including the classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. smolecule.comnih.gov To obtain a methylthiomethyl-substituted thiazole, a precursor already containing this group can be used, or the group can be introduced in a subsequent step. For instance, a thiazole with a suitable leaving group could be reacted with a methylthiomethyl nucleophile. Alternatively, building blocks containing the desired fragment can be used in cyclization reactions to construct the thiazole ring directly. organic-chemistry.org

While direct, one-pot syntheses using this compound are less commonly documented for thiazoles compared to other azoles, its role as a synthon for the methylthiomethyl group makes it a potentially valuable reagent in multi-step synthetic sequences targeting functionalized thiazole derivatives. smolecule.comvulcanchem.com

Methylthiomethyl Group in Protecting Group Chemistry

Protection Strategies for Hydroxyl Functions

The introduction of the MTM group to a hydroxyl function, forming a methylthiomethyl ether, can be accomplished through several methods. A common approach involves the Williamson ether synthesis, where an alcohol is treated with a base like sodium hydride, followed by reaction with a methylthiomethyl halide. wikipedia.org An alternative method utilizes dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640), which proceeds via a Pummerer rearrangement. wikipedia.org

The MTM group is effective in protecting primary, secondary, and even the more sterically hindered and acid-sensitive tertiary alcohols. wikipedia.orgchemeurope.com The protection of these various alcohol types is generally high-yielding. wikipedia.org For instance, primary, secondary, and tertiary alcohols can be converted to their corresponding MTM ethers in good yields by reacting them with a mixture of dimethyl sulfoxide, acetic anhydride, and acetic acid. researchgate.net

A mild and convenient method for the preparation of MTM ethers from various types of alcohols involves the use of chloromethyl methyl sulfide (B99878) and silver nitrate. oup.com Another effective method for preparing MTM ethers of primary, secondary, and tertiary alcohols involves the alkylation of the alcohol under "modified Pummerer" conditions, which entails treatment with dimethyl sulfoxide in the presence of acetic anhydride. thieme-connect.de

Table 1: Protection of Various Alcohols as Methylthiomethyl Ethers

Alcohol Type Reagents General Yield Reference
Primary, Secondary, Tertiary DMSO, Acetic Anhydride, Acetic Acid Good researchgate.net
Various Chloromethyl methyl sulfide, Silver nitrate - oup.com
Primary, Secondary, Tertiary DMSO, Acetic Anhydride Good thieme-connect.de
Primary, Secondary Sodium hydride, Methylthiomethyl halide - wikipedia.org

The MTM group is also a suitable protecting group for phenolic hydroxyls. tandfonline.comnih.gov Phenols can be protected as MTM ethers, and these ethers can be readily hydrolyzed back to the parent phenol. tandfonline.com A catalyst-free method for the synthesis of MTM phenyl ethers involves the reaction of phenols with dimethyl sulfoxide, which serves as both the solvent and the methylthiomethyl source. nih.gov This transformation has been shown to be compatible with various functional groups. nih.gov

Deprotection Methodologies for Methylthiomethyl Ethers

The removal of the MTM group, or deprotection, can be achieved through several distinct methodologies, offering flexibility in synthetic planning.

MTM ethers can be cleaved under acidic conditions. libretexts.orglibretexts.org The general mechanism for the acidic cleavage of ethers involves protonation of the ether oxygen by a strong acid, which makes it a better leaving group. libretexts.orgmasterorganicchemistry.com This is then followed by a nucleophilic attack by the counter-ion of the acid. masterorganicchemistry.com For MTM ethers, this process regenerates the original hydroxyl group. The stability of MTM ethers in mildly acidic conditions allows for the selective removal of other acid-labile protecting groups. wikipedia.org

A powerful method for the deprotection of MTM ethers involves an oxidative step followed by a Pummerer rearrangement. thieme-connect.comelsevierpure.com The MTM ether is first oxidized to the corresponding methylsulfinylmethyl (MSM) ether using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. researchgate.netthieme-connect.com The resulting sulfoxide is then treated with an activating agent like acetic anhydride or trifluoroacetic anhydride, which initiates the Pummerer rearrangement. thieme-connect.comnih.gov This rearrangement leads to the formation of an intermediate that can be hydrolyzed under alkaline conditions to release the free alcohol in good yields. researchgate.netthieme-connect.com This deprotection strategy is notable because it avoids the generation of oxonium ion intermediates that can sometimes lead to side reactions with other functional groups in the molecule. thieme-connect.com

Table 2: Oxidative Deprotection of MTM Ethers via Pummerer Rearrangement

Substrate Type Oxidizing Agent Pummerer Conditions Final Step Overall Yield Reference
MTM ether of secondary alcohol m-CPBA or Oxone® TFAA, 2,6-lutidine Aqueous ammonia (B1221849) Good thieme-connect.com
MTM ether containing alkene m-CPBA TFAA, 2,6-lutidine Aqueous ammonia Good thieme-connect.com

Reductive methods can also be employed for the cleavage of MTM ethers. One such method involves the use of 'nickel boride' to convert methylthiomethyl ethers into methyl ethers. researchgate.net Another approach involves reductive cleavage of the trityl group, a different protecting group, from protected alcohols using indium powder in the presence of methanol (B129727) and ammonium (B1175870) chloride, which suggests the potential for developing similar reductive methods for MTM ethers under mild conditions. researchgate.net

Mercuric Chloride-Mediated Cleavage

A key advantage of the MTM ether is its cleavage under neutral conditions using mercuric chloride (HgCl₂). wikipedia.orgchemeurope.com This method is particularly useful because most other ether-based protecting groups are stable to these conditions, allowing for selective deprotection in complex molecules. wikipedia.orgchemeurope.com The reaction is typically carried out in a mixture of an organic solvent, such as acetonitrile (B52724) or acetone, and water. harvard.edu

The mechanism of cleavage is believed to involve the coordination of the mercury(II) ion to the sulfur atom of the MTM group. This coordination makes the methylene (B1212753) carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the intermediate releases the protected alcohol and forms formaldehyde (B43269) and methyl mercaptan. To scavenge the acid that might be generated during the reaction and protect acid-sensitive substrates, a mild base like calcium carbonate is often added. wikipedia.org

In a specific example, a methylthiomethyl ether was successfully cleaved by treatment with a mixture of mercury(II) chloride and mercury(II) oxide in acetone, liberating the anomeric center of a carbohydrate derivative in high yield. thieme-connect.de Another instance highlights the use of mercury(II) perchlorate (B79767) with 2,4,6-collidine for the rapid hydrolysis of a methylthiomethyl ether in a nucleotide derivative. thieme-connect.de

Mercuric Chloride-Mediated Cleavage of MTM Ethers
Substrate TypeReagentsConditionsOutcomeReference
General AlcoholsHgCl₂, CaCO₃Acetonitrile/WaterSelective deprotection wikipedia.org
Carbohydrate DerivativeHgCl₂, HgOAcetoneLiberation of anomeric center thieme-connect.de
Nucleotide DerivativeHg(ClO₄)₂, 2,4,6-Collidine-Rapid hydrolysis thieme-connect.de

Application as a Carboxyl Protecting Group in Peptide Synthesis

Beyond the protection of hydroxyl groups, the methylthiomethyl group has also found application as a protecting group for carboxylic acids, particularly in the demanding field of peptide synthesis. nih.govnih.gov In peptide synthesis, the carboxyl group of one amino acid must be protected while its amino group is coupled with the carboxyl group of another. The protecting group must be stable during the coupling reaction and then be selectively removable without affecting the newly formed peptide bond or other protecting groups on the amino acid side chains. gcwgandhinagar.com

Nα-protected amino acid methylthiomethyl (MTM) esters can be prepared in good yields under mild conditions. nih.gov One method involves the use of a "ButBr/Me2SO" reagent. nih.gov A more general and practical protocol involves the direct reaction of the carboxylic acid with dimethyl sulfoxide (DMSO), which acts as both the solvent and the source of the methylthiomethyl group. nih.gov This method is advantageous as it is catalyst-free and tolerates a wide range of functional groups. nih.gov Another approach utilizes Swern oxidation conditions, reacting the carboxylic acid with dimethylsulfoxide, oxalyl chloride, and triethylamine (B128534) at low temperatures. researchgate.net

Once the peptide bond is formed, the MTM ester can be cleaved under neutral, non-hydrolytic conditions, a significant advantage in peptide chemistry where many other protecting groups are acid or base labile. researchgate.netpnas.org For instance, the MTM group can be removed by heating with methyl iodide in moist acetone. publish.csiro.au This mild cleavage condition helps to avoid side reactions like racemization, which can be a problem with harsher deprotection methods. The resulting MTM ester hydrochlorides have been successfully used in the synthesis of dipeptides. nih.gov

MTM Group in Peptide Synthesis
StepMethod/ReagentsKey FeaturesReference
Protection of Carboxyl Group"ButBr/Me₂SO" reagentGood yields, mild conditions nih.gov
Carboxylic acid + DMSOCatalyst-free, broad substrate scope nih.gov
Swern oxidation conditions (DMSO, oxalyl chloride, triethylamine)Rapid, mild, high yielding researchgate.net
Deprotection of MTM EsterMethyl iodide in moist acetoneNeutral, non-hydrolytic conditions pnas.orgpublish.csiro.au

Synthesis and Characterization of Methylthiomethyl Acetate Derivatives and Analogs

Methylthiomethyl Esters

Methylthiomethyl (MTM) esters are valuable as protecting groups for carboxylic acids due to their stability and specific deprotection conditions. researchgate.net Their synthesis has been achieved through several effective methods, most notably those involving the activation of dimethyl sulfoxide (B87167) (DMSO).

One common strategy for the synthesis of MTM esters is the Pummerer rearrangement. nih.gov This reaction typically involves the treatment of a carboxylic acid with DMSO in the presence of an activating agent. For instance, sixteen different methylthiomethyl esters were prepared in yields ranging from 82-94% by reacting carboxylic acids with DMSO and oxalyl chloride at low temperatures. nih.gov Another approach utilizes a catalyst-free protocol where carboxylic acids react directly with DMSO, which serves as both the solvent and the methylthiomethyl source, to afford MTM esters in moderate to excellent yields. organic-chemistry.orgd-nb.info This method is noted for its operational simplicity and broad substrate scope. organic-chemistry.orgd-nb.info

Alternatively, MTM esters can be synthesized under Swern oxidation conditions. A rapid, mild, and high-yielding method has been reported using dimethylsulfoxide, oxalyl chloride, and triethylamine (B128534) at low temperatures to convert aliphatic, aromatic, and unsaturated carboxylic acids into their corresponding MTM esters. rsc.org This process is also efficient for N-protected amino acids. rsc.org

Table 1: Synthesis of Various Methylthiomethyl Esters
Starting Carboxylic AcidReagentsConditionsYield (%)Reference
Various Aliphatic & Aromatic AcidsDMSO, Oxalyl ChlorideLow Temperature82-94 nih.gov
Various Carboxylic AcidsDMSOCatalyst-freeModerate to Excellent organic-chemistry.orgd-nb.info
Aliphatic, Aromatic, Unsaturated AcidsDMSO, Oxalyl Chloride, Triethylamine-60 to -65 °CHigh rsc.org

Methylthiomethyl Ethers

The methylthiomethyl ether serves as a robust protecting group for hydroxyl groups, particularly for tertiary alcohols which are often susceptible to dehydration under acidic conditions. wikipedia.orgrsc.org The synthesis of MTM ethers is predominantly accomplished through two well-established methods. wikipedia.orgrsc.org

The first is a classical Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with a methylthiomethyl halide. wikipedia.orgrsc.org

The second, more specialized method, utilizes dimethyl sulfoxide (DMSO) and acetic anhydride (B1165640) (Ac₂O). wikipedia.orgrsc.org This reaction proceeds via a Pummerer rearrangement mechanism to furnish the desired MTM ether. wikipedia.orgrsc.org A key advantage of the MTM ether protecting group is its selective removal under neutral conditions using reagents like mercuric chloride, a condition to which most other ether protecting groups are stable. wikipedia.orgrsc.org

Table 2: Common Methods for MTM Ether Synthesis
MethodReagentsKey FeaturesReference
Williamson Ether SynthesisAlcohol, Sodium Hydride, MTM HalideStandard method for ether formation. wikipedia.orgrsc.org
Pummerer RearrangementAlcohol, DMSO, Acetic AnhydrideAvoids the use of strong base and alkyl halide. wikipedia.orgrsc.org

Methylthiomethyl-Substituted Heterocyclic Compounds

The introduction of the methylthiomethyl group onto heterocyclic scaffolds can significantly influence their chemical properties and biological activities. Various synthetic strategies have been developed to achieve this functionalization on a range of heterocyclic systems.

Indoles

The synthesis of 3-methylthiomethyl substituted indoles has been efficiently achieved through an intermolecular Pummerer-type reaction. This novel method involves the reaction of free (NH)-indoles with dimethyl sulfoxide, induced by an ammonium (B1175870) acetate (B1210297) (NH₄OAc) and triphenylphosphine (B44618) copper(I) bromide (CuBr(PPh₃)₃) system. researchgate.net This approach provides a convenient and efficient route to these indole (B1671886) derivatives. researchgate.net

Pyrazoles

While a wide array of synthetic methods exists for producing substituted pyrazoles, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or reactions involving α,β-unsaturated ketones, specific methodologies for the direct introduction of a methylthiomethyl group onto a pyrazole (B372694) ring are not extensively documented in the reviewed literature. nih.govmdpi.commdpi.com The synthesis of pyrazole derivatives is a rich field, with many routes to achieve C-substitution, including the use of microwave irradiation to accelerate reactions between ketene (B1206846) dithioacetals and various nucleophiles to form tetra-substituted pyrazoles. mdpi.com Further research is indicated to develop direct methylthiolation methods for this important class of heterocycles.

Pyrroloisoquinolines and Pyrroloquinolines

A targeted methylthiolation strategy for pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines has been successfully developed. researchgate.net This method employs dimethyl sulfoxide (DMSO) as the methylthiomethyl source in the presence of p-toluenesulfonic acid (TsOH) and ammonium acetate (NH₄OAc). researchgate.net The reaction proceeds to afford various thioether derivatives in moderate to good yields. researchgate.net Notably, in this transformation, DMSO can also act as a methylene-bridging carbon source in addition to its role as a solvent and methylthiomethylating agent. researchgate.net

Imidazo[1,2-a]pyridines

A practical and metal-free method for the methylthiolation of imidazo[1,2-a]pyridines and other related imidazo-fused heterocycles has been reported. researchgate.net The reaction is carried out at room temperature using a complex formed from dimethyl sulfoxide (DMSO) and phosphorus oxychloride (POCl₃). researchgate.net This approach provides the corresponding 3-methylthio-substituted products in good to excellent yields and has also been successfully applied to the methylthiolation of indoles. researchgate.net

Maleimides

The synthesis of 3-methylthio-4-substituted maleimides can be achieved through a novel, transition-metal-free rearrangement reaction. acs.org This protocol utilizes thiazolidine-2,4-diones as starting materials and proceeds in a single step to yield a diverse range of fluorescent and non-fluorescent maleimide (B117702) derivatives. acs.org

A key finding from control experiments suggests that this rearrangement involves an isocyanate intermediate. This intermediate subsequently reacts with methylthiomethyl acetate that is generated in situ during the reaction process. acs.org The methodology is robust, tolerating a variety of substituted aryl groups, including the synthesis of challenging pyridyl-containing derivatives, with yields reaching up to 97%. acs.org The synthetic utility of this transformation was demonstrated by preparing the antidiabetic drug Pioglitazone in 81% yield through a related chemoselective reduction. researchgate.net

The photophysical properties of some of the synthesized 3-methylthio-4-arylmaleimides have been investigated, revealing their potential application in live-cell imaging. Certain derivatives have shown the ability to selectively stain different cellular regions. acs.org

Table 1: Synthesis of 3-Methylthio-4-Substituted Maleimides

Starting Material Product Yield Reference
Thiazolidine-2,4-diones 3-Methylthio-4-arylmaleimides ≤97% acs.org

Triazoles

The synthesis of N-methylthiomethyl triazoles can be accomplished using dimethyl sulfoxide (DMSO) as a key reagent. thieme-connect.com Jiao and co-workers developed a copper-catalyzed reaction of alkynes, diphenylphosphoryl azide (B81097) (DPPA), and DMSO to produce N-methylthiomethyl triazoles in good yields. thieme-connect.comthieme-connect.com This method is versatile, accommodating a wide variety of alkynes. thieme-connect.com The process is believed to proceed via a Pummerer-type reaction mechanism where DMSO acts as the source for the methylthiomethyl group. thieme-connect.com

In a broader context, the synthesis of triazole derivatives is a significant area of research due to their wide range of applications. nih.govresearchgate.net Standard methods include the Huisgen 1,3-dipolar cycloaddition of terminal alkynes with azides, often catalyzed by copper(I), to yield 1,4-disubstituted-1,2,3-triazoles. nih.gov The characterization of these and other synthesized triazole derivatives is routinely performed using IR spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structures. farmaciajournal.com

Table 2: Copper-Catalyzed Synthesis of N-Methylthiomethyl Triazoles

Reactant 1 Reactant 2 Reagent/Catalyst Product Reference

Benzimidazoles

Methylthiomethyl benzimidazole (B57391) derivatives are synthesized through multi-step procedures starting from o-phenylenediamine (B120857) or its substituted analogs. A common route involves reacting the diamine precursor with carbon disulfide to form the corresponding benzimidazole-2-thiol. mdpi.com This intermediate is then subjected to S-methylation using a reagent like iodomethane (B122720) to produce the 2-(methylthio)benzimidazole (B182452) core. mdpi.com Subsequent N-alkylation can be performed to introduce additional substituents. scirp.org

For example, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole derivatives have been synthesized by refluxing the benzimidazole-2-thiol precursor with iodomethane and anhydrous potassium carbonate in DMF. mdpi.com Similarly, a series of 2-((thioalkyl)methyl)-1H-benzimidazole compounds were prepared via S-alkylation of 2-methylbenzimidazole (B154957) thiouronium chloride salt with various functionalized alkyl halides in the presence of sodium hydroxide (B78521). scirp.org

The structures of these synthesized benzimidazole derivatives are confirmed through comprehensive spectral analysis, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). mdpi.comscirp.org

Table 3: Representative Synthesis of Methylthiomethyl Benzimidazole Derivatives

Precursor Reagents Product Yield Reference
5-methoxy-1H-benzo[d]imidazole-2-thiol Iodomethane, K2CO3, DMF 5-methoxy-1-methyl-2-(methylthio)-1H-benzo[d]imidazole 71% mdpi.com

Thiomethylated Diaryl Methanes

A novel three-component cascade reaction provides an efficient route to thiomethylated diaryl methanes. acs.org This method employs boron trifluoride dimethyl sulfide (B99878) complex (BF3SMe2) which serves as both a Lewis acid catalyst and the source of the thiomethyl group. acs.org The reaction involves an aldehyde and an electron-rich arene, which undergo a thiomethylative Friedel-Crafts reaction to produce the desired diarylmethane derivatives in good to excellent yields. acs.orgdiva-portal.org

This approach is synthetically valuable as it avoids the use of odorous methanethiol. acs.org The resulting thiomethylated diaryl methanes are also useful intermediates; the thiomethyl moiety can act as a latent leaving group, enabling the synthesis of more complex structures like unsymmetrical triarylmethanes. acs.org

Table 4: Synthesis of Thiomethylated Diaryl Methanes via Thiomethylative Friedel-Crafts Reaction

Reactants Reagent/Catalyst Product Type Key Feature Reference

Methyl-Dithioacetals

The synthesis of methyl-dithioacetals from aldehydes can be conveniently achieved using the boron trifluoride dimethyl sulfide complex (BF3SMe2). acs.orgdiva-portal.org This method provides an odor-free transformation of a diverse range of aromatic aldehydes into their corresponding methyl-dithioacetals in good yields. acs.org The development of this reaction is significant as it expands the accessibility of the methyl-dithioacetal moiety, which is a sparsely reported structural unit. acs.org

This transformation highlights the versatility of BF3SMe2 as a reagent that extends beyond its common use in dealkylation reactions. acs.org The methyl-dithioacetal group is an important functional group in organic synthesis, often serving as a protecting group for aldehydes. diva-portal.org

Table 5: BF3SMe2-Mediated Synthesis of Methyl-Dithioacetals

Starting Material Reagent Product Advantage Reference

Methyl-Dithioesters

A convenient, one-step method for synthesizing methyl-dithioesters involves the reaction of trifluoromethylarenes with the boron trifluoride dimethyl sulfide complex (BF3SMe2). diva-portal.orgdiva-portal.org This process leverages BF3SMe2 for the activation of the trifluoromethyl group, leading to defluorination and subsequent sulfur incorporation to form the methyl-dithioester moiety. diva-portal.org

This synthetic route is a significant improvement over previous methodologies, which often required multiple steps. diva-portal.org The resulting methyl-dithioesters are useful intermediates and can be further transformed in one-pot syntheses to create various thioamides and heterocyclic systems. diva-portal.orgdiva-portal.org

Table 6: Synthesis of Methyl-Dithioesters from Trifluoromethylarenes

Starting Material Reagent Product Key Advantage Reference

Phosphonooxymethyl or Methylthiomethyl Ethers of Taxane (B156437) Derivatives

Methylthiomethyl (MTM) ethers serve as crucial intermediates in the synthesis of water-soluble prodrugs of complex natural products like taxanes and triptolide. nih.govresearchgate.net The hydroxyl groups of these molecules can be protected as MTM ethers to facilitate further chemical modifications. wikipedia.org

In the synthesis of a phosphonooxymethyl prodrug of triptolide, the C-14 hydroxyl group was first converted to a methylthiomethyl ether. nih.govacs.org This reaction, employing a Pummerer rearrangement with DMSO and acetic anhydride, yielded the target MTM ether (5) in approximately 50-52% yield, alongside byproducts. nih.govacs.org The MTM ether intermediate was then converted to the final phosphonooxymethyl derivative. acs.org

Similarly, various substituted ethers of paclitaxel (B517696) have been prepared by activating the corresponding methylthiomethyl ether, followed by the addition of an alcohol. researchgate.net This strategy has led to the discovery of novel taxane derivatives with significant preclinical antitumor activity. researchgate.net The MTM ether is typically installed using dimethyl sulfoxide and acetic anhydride or via a Williamson ether synthesis. wikipedia.org

Table 7: Synthesis of a Triptolide MTM Ether Intermediate

Starting Material Reagents Product Yield Reference

Related Sulfur-Containing Acetates (e.g., S-Methyl Thioacetate)wikipedia.org

While this compound represents a specific structure within the broader class of sulfur-containing acetates, a variety of related compounds, where the sulfur atom is positioned differently relative to the acetyl group, have been synthesized and characterized. Among the most fundamental of these is S-methyl thioacetate (B1230152), an organosulfur compound with the chemical formula CH₃C(O)SCH₃. nih.gov This constitutional isomer of this compound, where the sulfur and oxygen atoms are interchanged, serves as a valuable case study in the synthesis and properties of sulfur-containing acetates. nih.gov

S-methyl thioacetate is a colorless, malodorous liquid that has been identified in a number of plant species. nih.gov Its synthesis and characterization are well-documented, providing a basis for understanding the chemistry of this class of compounds.

Synthesis of S-Methyl Thioacetate

The synthesis of S-methyl thioacetate can be achieved through several routes. One common laboratory method involves the reaction of acetic anhydride with sodium thiomethoxide. Another established method is the reaction of methyl chlorothiolformate with carboxylic acids, which has been utilized to create a "flavor library" of various S-methyl thioesters. acs.orgresearchgate.net This "one-pot" synthesis is efficient, though it can result in impurities such as S,S-dimethyldithiocarbonate. acs.orgresearchgate.net

Furthermore, the formation of S-methyl thioacetate from acetylene (B1199291) and methanethiol, with or without the presence of carbon monoxide, has been demonstrated under simulated hydrothermal conditions, suggesting potential prebiotic synthesis pathways. tandfonline.com In biochemical contexts, S-methyl thioacetate can be produced by brewer's yeast from methyl mercaptan (MeSH). oup.comfrontiersin.org Studies have shown that the yeast can convert MeSH into S-methyl thioacetate, with the yield being dependent on the concentration of the precursor. oup.comfrontiersin.org This biosynthesis is not limited to methyl thioacetate; S-ethyl and S-n-propyl thioacetate can also be formed when the corresponding mercaptans are provided. oup.comfrontiersin.org

The synthesis of more complex sulfur-containing acetates, such as thioacetylated glycosides, often involves the use of a thioacetate nucleophile to displace a leaving group. nih.govchemicalbook.com These reactions can sometimes be complicated by side reactions, such as thioacetyl group migration, which necessitates careful control of reaction conditions, including acidity and basicity, to achieve good yields of the desired products. nih.govchemicalbook.com

Characterization of S-Methyl Thioacetate

The characterization of S-methyl thioacetate involves a range of analytical techniques to determine its physical and chemical properties.

Physicochemical Properties: S-methyl thioacetate is a colorless liquid with a characteristic unpleasant sulfurous odor in its pure form. nih.gov Its physical properties have been determined and are summarized in the table below.

PropertyValue
Chemical Formula C₃H₆OS
Molar Mass 90.14 g·mol⁻¹ nih.gov
Density 1.013 g/cm³ nih.gov
Melting Point 96–97 °C (205–207 °F; 369–370 K) nih.gov
Boiling Point 97-99 °C acs.org

Note: Data presented for materials in their standard state (at 25 °C [77 °F], 100 kPa) unless otherwise noted. nih.gov

Spectroscopic and Structural Analysis: The molecular structure of S-methyl thioacetate has been elucidated using gas electron diffraction (GED) combined with quantum chemical calculations. nih.gov These studies have confirmed a syn conformation, where the C=O double bond is syn with respect to the S-C(H₃) single bond. nih.gov The key geometric parameters derived from this analysis are presented in the following table.

ParameterBond Length (Å) / Angle (°)
C=O 1.214(3)
C-C 1.499(5)
S-C(sp²) 1.781(6)
S-C(sp³) 1.805(6)
O=C-C 123.4(8)°
O=C-S 122.8(5)°
C-S-C 99.2(9)°

Source: Gas Electron Diffraction (GED) analysis nih.gov

Quantum chemical studies have also been employed to compare the electronic structures of S-methyl thioacetate and its oxygen analog, methyl acetate. nih.gov These investigations suggest that the unique reactivity of thioesters, like those of coenzyme A, may be attributed to a lack of resonance rather than the involvement of sulfur d-orbitals. nih.gov

Chromatographic Characterization: Gas chromatography (GC) is a key technique for the analysis of S-methyl thioacetate and other volatile sulfur compounds. acs.orgresearchgate.netfrontiersin.org Detectors such as the flame ionization detector (FID) and the sulfur chemiluminescence detector (SCD) are used for quantification. acs.orgresearchgate.netfrontiersin.org The SCD is particularly effective due to its high sensitivity and selectivity for sulfur-containing compounds. frontiersin.org High-performance liquid chromatography (HPLC) has also been utilized to determine physicochemical parameters like lipophilicity. acs.org

The study of related sulfur-containing acetates like S-methyl thioacetate provides valuable insights into the synthesis, structure, and properties of this class of compounds, which is essential for their application in various fields of chemical research.

Advanced Research Topics and Future Directions in Methylthiomethyl Acetate Chemistry

Elucidating Chemo- and Regioselectivity in Methylthiomethylation Reactions

The selective introduction of a methylthiomethyl (MTM) group into a molecule, a process known as methylthiomethylation, presents a significant challenge in organic synthesis due to the potential for multiple reactive sites within a substrate. The control of chemo- and regioselectivity is therefore a critical area of research.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, in a molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, a chemoselective methylthiomethylation would ideally target only one of these groups. Research has shown that the choice of reagents and reaction conditions plays a pivotal role in determining the outcome. For example, using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640), methylthiomethyl ethers can be formed from alcohols. wikipedia.org In contrast, a simple and practical protocol for preparing methylthiomethyl (MTM) esters and ethers directly from carboxylic acids or phenols utilizes DMSO as both the solvent and the methylthiomethyl source in a catalyst-free method. researchgate.net This method has proven effective for a wide range of carboxylic acids and phenols, demonstrating good functional group tolerance. researchgate.net

Regioselectivity deals with the preferential reaction at one of two or more similar positions on a molecule. For example, in an aromatic ring with multiple C-H bonds, regioselective methylthiomethylation would target a specific position. The inherent challenge lies in differentiating between sterically and electronically similar C-H bonds. rsc.org Directing groups, which are covalently linked to the substrate, are often employed to control regioselectivity by increasing the local concentration of the substrate near the catalyst. acs.org

Recent advancements have focused on developing novel methods to achieve high selectivity. For instance, a reagent-controlled photoredox catalysis system allows for a switch between methylation and methylthiomethylation of heteroarenes using DMSO as the alkylating agent. nih.govresearchgate.net The choice of an activating agent, such as a phosphorus-based activator for methylation or a saline-based activator like TMS-Cl for methylthiomethylation, dictates the reaction's outcome. researchgate.net

Table 1: Examples of Chemo- and Regioselective Methylthiomethylation
Substrate TypeReagentsProductSelectivity
Carboxylic Acids/PhenolsDMSOMTM Esters/EthersChemoselective for -COOH or -OH
HeteroarenesDMSO, Photoredox Catalyst, TMS-ClMethylthiomethylated HeteroarenesRegioselective C-H functionalization
AlcoholsDMSO, Acetic AnhydrideMTM EthersChemoselective for -OH

Development of Scalable Synthetic Routes and Process Optimization

The transition of a synthetic method from a laboratory setting to an industrial scale requires the development of scalable and optimized processes. For methylthiomethyl acetate (B1210297) and its applications, this involves ensuring safety, reproducibility, cost-effectiveness, and environmental friendliness. registech.com

A significant area of focus has been the development of one-step, catalyst-free syntheses. A notable example is the direct synthesis of methylthiomethyl (MTM) esters and ethers from carboxylic acids or phenols using only dimethyl sulfoxide (DMSO). researchgate.net This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group tolerance. researchgate.net The ability to perform this reaction on a gram scale underscores its potential for larger-scale applications. researchgate.net

However, challenges remain, particularly concerning side reactions and purification. For instance, in the Albright-Goldman oxidation, which can generate (methylthio)methyl acetate as a byproduct of the Pummerer rearrangement, a basification step is required to stop the undesired reaction. acs.orgverixiv.org This can lead to large volumes of waste, posing a problem for scalability. verixiv.org Process optimization, in this case, involves finding alternative workup procedures to minimize waste and improve efficiency. verixiv.org

The integration of computer-aided retrosynthesis (CAR) and continuous flow chemistry is a promising approach for optimizing synthetic routes for multiple active pharmaceutical ingredients (APIs). lboro.ac.uk This strategy can identify shared synthetic pathways and reaction steps, leading to significant improvements in yield, reduced reaction times, and a better environmental footprint. lboro.ac.uk

Table 2: Comparison of Synthetic Routes for Methylthiomethylation
MethodReagentsScaleAdvantagesDisadvantages
DMSO-based direct synthesisCarboxylic acid/phenol, DMSOGram-scaleCatalyst-free, simple, broad scopePotential for high temperatures
Albright-Goldman OxidationAlcohol, DMSO, Ac₂OHundred-gram scale acs.orgEstablished methodPummerer rearrangement byproduct, difficult workup acs.orgverixiv.org
Williamson Ether SynthesisAlcohol, NaH, MTM halideLab-scaleWell-establishedUse of hazardous reagents (NaH, MTM halide) wikipedia.org

Theoretical and Computational Approaches to Reactivity and Mechanisms

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govals-journal.com It allows for the calculation of various properties, including geometries, energies, and reaction mechanisms, providing insights that can complement and guide experimental work. nih.gov

In the context of methylthiomethyl acetate chemistry, DFT has been instrumental in elucidating reaction mechanisms. For example, theoretical calculations employing DFT have been used to support the proposed mechanism of autocatalytic methylthiomethylation of carboxylic acids and phenols. researchgate.net These studies suggest the involvement of key intermediates like a sulfurane and a sulfonium (B1226848) ylide, with a Pummerer-type rearrangement being a crucial step. researchgate.net

DFT calculations are also employed to understand the origin of chemo- and regioselectivity. By modeling the transition states of different reaction pathways, researchers can predict which pathway is energetically more favorable. This predictive power is crucial for designing more selective and efficient synthetic methods. nih.gov Furthermore, DFT can be used to study the properties of catalysts and activating agents, aiding in the development of new and improved reaction systems. mdpi.com For instance, DFT studies have been essential for understanding rapid reaction processes and have been used to calculate the electronic structure of molecules containing transition metals. mdpi.com

Quantum Chemical Modeling

Quantum chemical modeling encompasses a range of computational methods, including DFT, that apply the principles of quantum mechanics to study chemical systems. sustainability-directory.com These models provide a detailed, atomic-level understanding of chemical phenomena, which is crucial for predicting reaction outcomes and designing new reactions. sustainability-directory.comrsc.org

In the study of methylthiomethylation reactions, quantum chemical modeling helps to reconstruct potential energy surfaces, which map the energy of a molecule as its geometry changes. pennylane.ai This allows for the identification of reactants, products, and transition states, providing a comprehensive picture of the reaction pathway. pennylane.ai

For instance, in the methylation of alkenes by methanol (B129727) over a zeolite catalyst, a hybrid MP2:DFT scheme was used to calculate enthalpy barriers with near chemical accuracy. nih.gov This level of accuracy is vital for understanding and predicting the reactivity of different substrates. Similarly, quantum chemical modeling has been used to investigate the reaction mechanisms of enzymes, which can catalyze complex reactions with high selectivity. nih.govdiva-portal.org The insights gained from these models can be applied to the development of new biocatalytic processes.

The integration of quantum chemical calculations with experimental studies is a powerful strategy for advancing the field. Computational results can rationalize experimental observations and predict the outcomes of new experiments, accelerating the discovery and development of novel chemical transformations. nih.govgithub.io

Exploration of Novel Activating Agents for Dimethyl Sulfoxide in Methylthiomethylation

Dimethyl sulfoxide (DMSO) is a versatile and environmentally friendly reagent that can serve as a source for methylation, trideuteromethylation, and methylthiomethylation in C-H functionalization reactions. nih.govresearchgate.net The specific outcome of the reaction is often controlled by the choice of an activating agent. nih.gov

Traditionally, activating agents like acetic anhydride, oxalyl chloride, and trifluoroacetic anhydride have been used in DMSO-based oxidations and Pummerer-type reactions. wikipedia.orgwindows.net However, these strong activators can lead to side reactions and may not be suitable for all substrates. windows.net Consequently, there is a continuous search for novel, milder, and more selective activating agents.

Recent research has explored the use of photoredox catalysis to activate DMSO. nih.govresearchgate.net In this approach, a photocatalyst absorbs visible light and initiates an electron transfer process, leading to the activation of DMSO. rsc.org This method offers a mild and efficient way to perform methylthiomethylation of heteroarenes. nih.gov The selectivity of the reaction can be switched between methylation and methylthiomethylation by simply changing the activating agent used in conjunction with the photoredox catalyst. nih.gov

Other novel activating strategies include the use of ammonium (B1175870) persulfate and a heterogeneous photo-Fenton-like process. rsc.orgthieme-connect.com The latter involves the in-situ generation of hydroxyl radicals, which then react with DMSO to generate methyl radicals. rsc.org While this particular system was demonstrated for methylation, it highlights the potential for developing new radical-based approaches for methylthiomethylation.

The development of new activating agents is crucial for expanding the scope and applicability of DMSO in organic synthesis. Future research in this area will likely focus on discovering catalysts and reagents that are more efficient, selective, and environmentally benign.

Integration of this compound Chemistry in Complex Molecule Total Synthesis

The synthesis of complex, biologically active molecules often requires a multistep approach where the strategic use of protecting groups and functionalization reactions is paramount. The methylthiomethyl (MTM) group, derived from reagents like this compound, serves as a valuable tool in this context.

The MTM group can be used as a protecting group for alcohols and carboxylic acids. wikipedia.orgnih.gov For instance, the methylthiomethyl ether is robust under mild acidic conditions, making it a suitable protecting group in syntheses that involve acid-sensitive substrates. wikipedia.org The MTM group can also act as an activating group for the amidation of acids. nih.gov

A key application of MTM chemistry is in the late-stage functionalization of complex molecules. The ability to selectively introduce an MTM group allows for the modification of advanced intermediates, streamlining the synthesis of the final target molecule. For example, methylthiomethylation has been applied to biologically relevant molecules like oleanolic acid and coumalic acid, demonstrating its utility in natural product synthesis. nih.gov

Furthermore, the development of scalable synthetic routes for key intermediates is crucial for the total synthesis of complex molecules. For example, a scalable synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an important intermediate in the synthesis of the antiviral drug Lenacapavir, involves an Albright-Goldman oxidation where (methylthio)methyl acetate is a potential byproduct. acs.orgverixiv.org Optimizing such steps to maximize the yield of the desired product while minimizing byproducts is a critical aspect of process development for complex molecule synthesis. acs.org

The integration of MTM chemistry in total synthesis is also exemplified by its use in the preparation of α-amino aldehydes, which are versatile building blocks for various synthetic transformations, including Rh-catalyzed alkyne hydroacylation. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methylthiomethyl Acetate in laboratory settings?

  • Methodological Answer : Proper handling requires engineering controls (e.g., general ventilation) and personal protective equipment (PPE), including chemical-resistant gloves (tested per EN 374), eye protection, and respiratory gear in poorly ventilated areas. Skin protection measures include barrier creams and post-handling handwashing. Consult safety data sheets for first-aid protocols, such as rinsing eyes for 15 minutes with water and seeking medical attention for inhalation or ingestion .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or esterification reactions. For example, methylthiomethyl groups can be introduced via reaction of thiols with methyl halides, followed by acetylation. Detailed procedures include using degassed solvents (e.g., benzene) and optimizing conditions (e.g., KO-t-Bu as a base) to minimize side reactions. Deprotection steps may require acidic workup (e.g., 3 M HCl) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, 31^{31}P NMR) is critical for structural confirmation. For example, 1^1H NMR peaks for methylthiomethyl groups appear at δ 2.21–3.50 ppm, while acetate methyl groups resonate near δ 2.0–2.1 ppm. Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed decompositions of this compound in gas-phase versus solution-phase environments?

  • Methodological Answer : Gas-phase decompositions (studied via chemical ionization mass spectrometry) often follow unimolecular mechanisms, whereas solution-phase reactions may involve solvent-assisted pathways. Discrepancies in kinetic data (e.g., substituent effects on decomposition rates) require comparative studies using controlled pressure systems and isotopic labeling to trace reaction intermediates .

Q. What strategies can be implemented to minimize the formation of methylthiomethyl ether byproducts during the oxidation of alcohols using this compound derivatives?

  • Methodological Answer : Side reactions like methylthiomethyl ether formation are substrate-dependent. Optimization includes using DMSO as a solvent, limiting acetic anhydride (Ac2_2O) to 5 equivalents, and maintaining low temperatures (~5°C). Monitoring by thin-layer chromatography (TLC) and adjusting reaction time can suppress byproduct formation .

Q. What are the challenges associated with the use of Methylthiomethyl groups as protective agents in multi-step organic syntheses, and how can deprotection conditions be optimized?

  • Methodological Answer : Challenges include stability under basic/acidic conditions and competing side reactions. Deprotection is achieved via acidic hydrolysis (e.g., 3 M HCl) or oxidative cleavage. For example, in the synthesis of 7-hydroxylycopodine, methylthiomethyl groups were cleaved during workup without prior deprotection of adjacent acetates, highlighting the need for stepwise optimization .

Q. How should researchers address discrepancies in kinetic data between theoretical predictions and experimental observations for this compound reactions?

  • Methodological Answer : Discrepancies (e.g., gas-phase vs. solution-phase kinetics) require rigorous validation through replicate experiments, statistical analysis (e.g., ANOVA for variance), and computational modeling (e.g., density functional theory). Cross-referencing with analogous systems (e.g., benzyl acetate decomposition) helps identify mechanistic outliers .

Data Presentation and Analysis Guidelines

  • Statistical Rigor : Use tools like R or Python for regression analysis and error propagation. Report confidence intervals (e.g., 95%) for kinetic parameters .
  • Spectroscopic Data : Include raw NMR/HRMS spectra in supplementary materials, annotated with key peaks and coupling constants .
  • Reaction Optimization Tables : Tabulate variables (e.g., solvent, temperature, equivalents) and outcomes (yield, byproduct %) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.